Riociguat-d3 is classified as a pharmaceutical agent under the category of soluble guanylate cyclase stimulators. It is marketed under the brand name Adempas by Bayer HealthCare Pharmaceuticals. The compound's chemical structure includes deuterium, which is used to track metabolic processes in scientific studies .
The synthesis of Riociguat involves several key steps:
The process is noted for its high total recovery and simplicity, making it suitable for industrial production.
Riociguat undergoes various chemical reactions, including:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Riociguat acts primarily on soluble guanylate cyclase, enhancing its sensitivity to endogenous nitric oxide and directly stimulating it via an alternative binding site. This dual mechanism leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and antiproliferative effects within the pulmonary vasculature .
Pharmacokinetically, Riociguat-d3 exhibits high bioavailability (approximately 94%) and a half-life of about 12 hours in patients with pulmonary arterial hypertension .
Riociguat-d3 is primarily utilized in research settings to study the pharmacokinetics and dynamics of Riociguat. Its deuterated form allows for precise tracking in metabolic studies, aiding in understanding its efficacy and safety profiles in treating pulmonary hypertension conditions. Additionally, it serves as a valuable tool in drug development processes aimed at enhancing therapeutic strategies for related cardiovascular diseases .
Deuterium-labeled pharmaceuticals like Riociguat-d3 (BAY 632521-d3) serve as indispensable tools in drug metabolism and pharmacokinetic (DMPK) research. By replacing three hydrogen atoms with deuterium at specific molecular sites, scientists create a chemically identical but spectrally distinct version of the parent compound, Riociguat. This isotopic substitution significantly reduces metabolic degradation rates at the deuterated positions—a phenomenon termed the kinetic isotope effect (KIE). Studies show that deuteration can decrease hepatic clearance by up to 50% for compounds metabolized via cytochrome P450 pathways, thereby extending plasma half-life and improving bioavailability without altering pharmacodynamics [2] [9]. For Riociguat, a soluble guanylate cyclase (sGC) stimulator, deuterated analogs enable precise quantification of tissue distribution and metabolic flux using mass spectrometry, circumventing interference from endogenous biomolecules [5] [9].
Table 1: Key Isotopic Characteristics of Riociguat-d3
Property | Specification |
---|---|
Molecular Formula | C₂₀H₁₆D₃FN₈O₂ |
Molecular Weight | 425.43 g/mol |
Isotopic Enrichment | >95% |
Position of Deuteration | Methyl group of carbamate moiety |
Primary Analytical Utility | LC-MS/MS quantification in biological matrices |
Riociguat-d3 enables mechanistic dissection of sGC activation through its dual function as a metabolic tracer and molecular probe. As a stimulator of sGC, Riociguat operates via NO-synergistic activation and direct heme-independent stimulation, amplifying cyclic guanosine monophosphate (cGMP) synthesis up to 112-fold in vitro [8] [6]. Deuterated Riociguat facilitates:
The development of isotopically labeled pulmonary antihypertensive agents parallels three evolutionary phases:
Table 2: Evolution of Isotope Applications in Pulmonary Hypertension Drug Development
Era | Isotope Technology | Key Contributions to PH Therapeutics |
---|---|---|
Pioneering | ²H/¹⁴C-radiolabels | Established basic metabolism profiles of prostanoids |
Targeted Therapy | Site-specific ²H (e.g., Riociguat-d3) | Enabled CYP-mediated metabolic stability optimization |
Precision Medicine | ¹³C-breath tests + ²H-tracers | Facilitated real-time pharmacokinetic phenotyping |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: